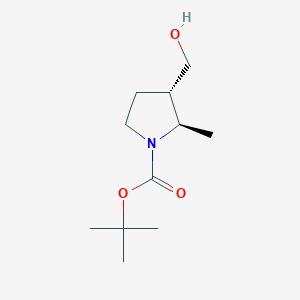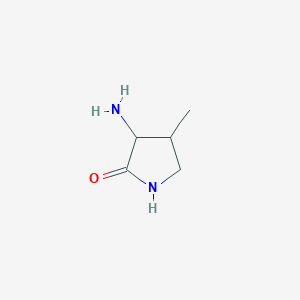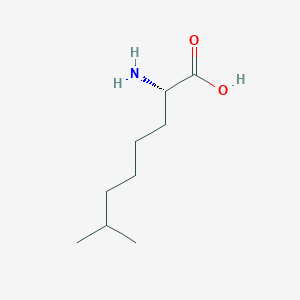![molecular formula C29H22ClN3 B12950890 1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)
1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines an indole nucleus with a quinoline moiety, making it a subject of interest in medicinal chemistry.
準備方法
The synthesis of 1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)- typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form phthalhydrazide . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biochemical pathways . The quinoline moiety may enhance its binding properties and contribute to its overall biological activity. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential.
類似化合物との比較
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
7-Methylindole: Used in the synthesis of various pharmaceuticals.
Compared to these compounds, 1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)- stands out due to its unique combination of an indole nucleus and a quinoline moiety, which may confer distinct biological activities and therapeutic potential.
特性
分子式 |
C29H22ClN3 |
|---|---|
分子量 |
448.0 g/mol |
IUPAC名 |
3-[1-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]indol-7-yl]propanenitrile |
InChI |
InChI=1S/C29H22ClN3/c30-26-12-10-23-11-14-27(32-28(23)19-26)13-9-21-4-1-5-22(18-21)20-33-17-15-25-7-2-6-24(29(25)33)8-3-16-31/h1-2,4-7,9-15,17-19H,3,8,20H2/b13-9+ |
InChIキー |
BJODSKKGWWREPC-UKTHLTGXSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)CCC#N)N(C=C2)CC3=CC(=CC=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4 |
正規SMILES |
C1=CC2=C(C(=C1)CCC#N)N(C=C2)CC3=CC(=CC=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12950809.png)





![Pyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12950841.png)



![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)


![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)
